3-ヒドロキシテトラデカノ酸

概要

説明

科学的研究の応用

Biochemical Applications

Metabolite Role:

3-Hydroxytetradecanoic acid functions as a metabolite in various organisms, including Escherichia coli and Drosophila melanogaster. It is involved in fatty acid biosynthesis pathways, where it serves as an intermediate compound. This metabolic role is crucial for understanding lipid metabolism and its implications in cellular functions .

Bacterial Metabolite:

The compound is recognized as a bacterial metabolite, which can influence microbial behavior and interactions within ecosystems. Its presence in different microorganisms suggests potential roles in microbial physiology and ecology .

Pharmacological Applications

Antifungal Properties:

Research has demonstrated that racemic mixtures of 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, exhibit antifungal activity against various molds and yeasts. The minimum inhibitory concentrations (MICs) range from 10 to 100 μg/ml, indicating its potential use in developing antifungal agents .

Interaction with Toll-like Receptor 4 (TLR4):

Studies indicate that 3-hydroxytetradecanoic acid may interact with TLR4, a critical component of the immune response. This interaction suggests potential applications in immunology and therapeutic strategies aimed at modulating immune responses .

Food Science Applications

Phospholipid Characterization:

In food matrices, 3-hydroxytetradecanoic acid can be utilized for the analytical characterization of phospholipids. This application is essential for food authentication processes and understanding the lipid composition of various food products .

Functional Food Ingredient:

Due to its fatty acid profile and biological activities, there is potential for incorporating 3-hydroxytetradecanoic acid into functional foods aimed at enhancing health benefits related to lipid metabolism and antimicrobial properties.

Case Studies and Research Findings

作用機序

Target of Action

3-Hydroxytetradecanoic acid primarily targets the Protein TonB in Escherichia coli (strain K12), Lymphocyte antigen 96 , and Toll-like receptor 4 in humans . These targets play crucial roles in bacterial iron uptake and immune response, respectively.

Mode of Action

For instance, in E. coli, it may influence the function of Protein TonB, which is essential for the active transport of iron .

Biochemical Pathways

3-Hydroxytetradecanoic acid plays an intermediate role in fatty acid biosynthesis . It is a component of lipid A, a part of lipopolysaccharides in the outer membrane of Gram-negative bacteria . Lipid A is responsible for most of the endotoxic activities of lipopolysaccharides .

Result of Action

It has been found to have antioxidant, antielastase, and antiurease activities . These activities suggest that the compound could have potential therapeutic applications.

Action Environment

The action, efficacy, and stability of 3-Hydroxytetradecanoic acid can be influenced by various environmental factors. For instance, the compound’s enzymatic synthesis by porcine pancreas lipase is affected by the weight ratio of substrate to lipase and the reaction time . Furthermore, the compound’s bioactivity may vary depending on the biological environment, such as the presence of other molecules and pH conditions .

生化学分析

Biochemical Properties

3-Hydroxytetradecanoic acid is involved in various biochemical reactions. It is a component of lipid A, a part of lipopolysaccharides in the outer membrane of Gram-negative bacteria . It is also used in endotoxin and lipid A research

Cellular Effects

It has been suggested that it plays a role in biological processes such as oxidative stress, inflammation, and insulin resistance

Molecular Mechanism

It is known to be involved in fatty acid biosynthesis

Temporal Effects in Laboratory Settings

It has been observed that the concentrations of 3-Hydroxy fatty acids in the supernatant follow bacterial growth . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Metabolic Pathways

3-Hydroxytetradecanoic acid is involved in fatty acid biosynthesis

準備方法

Synthetic Routes and Reaction Conditions

3-Hydroxytetradecanoic acid can be synthesized through various methods. One common approach involves the enantioselective synthesis using porcine pancreas lipase to catalyze the hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . This method allows for the production of optically pure R and S enantiomers of 3-hydroxytetradecanoic acid. The reaction conditions include a substrate/lipase weight ratio of 3:1 and an incubation time of 7 hours, resulting in a high enantiomeric excess of greater than 99% .

Industrial Production Methods

Industrial production of 3-hydroxytetradecanoic acid often involves microbial fermentation processes. Certain bacteria, such as Malassezia furfur, can metabolize substrates to produce 3-hydroxytetradecanoic acid . This biotechnological approach is environmentally friendly and can be scaled up for large-scale production.

化学反応の分析

Types of Reactions

3-Hydroxytetradecanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to form an alcohol.

Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically employed.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: Produces 3-ketotetradecanoic acid or tetradecanedioic acid.

Reduction: Produces 3-hydroxytetradecanol.

Esterification: Produces esters like methyl 3-hydroxytetradecanoate.

Substitution: Produces various substituted derivatives depending on the reagent used.

類似化合物との比較

3-Hydroxytetradecanoic acid can be compared with other similar compounds, such as:

3-Hydroxybutyric acid: A short-chain hydroxy fatty acid involved in ketone body metabolism.

3-Hydroxyvaleric acid: A medium-chain hydroxy fatty acid used in the synthesis of biodegradable polymers.

3-Hydroxyhexanoic acid: A medium-chain hydroxy fatty acid with applications in bioplastics production.

3-Hydroxyoctanoic acid: A medium-chain hydroxy fatty acid used in the synthesis of fine chemicals.

生物活性

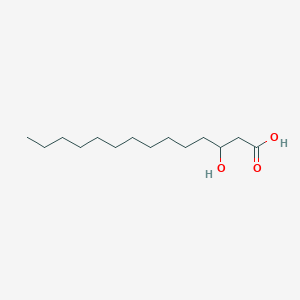

3-Hydroxytetradecanoic acid (C14H28O3), commonly referred to as (R)-3-hydroxytetradecanoic acid, is a long-chain hydroxy fatty acid that plays significant roles in various biological processes. It is primarily recognized as an intermediate in fatty acid biosynthesis and is a notable component of the lipid A structure in bacterial lipopolysaccharides (LPS). This article explores the biological activities of 3-hydroxytetradecanoic acid, focusing on its biochemical roles, interactions with cellular components, and implications in health and disease.

- Molecular Formula : C14H28O3

- Molecular Weight : 256.37 g/mol

- CAS Number : 1961-72-4

Sources and Biosynthesis

3-Hydroxytetradecanoic acid is synthesized in the human body primarily in the liver, adipose tissue, and mammary glands during lactation. It is produced from 3-oxo-tetradecanoic acid via fatty acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase .

1. Component of Lipid A

3-Hydroxytetradecanoic acid is a crucial component of lipid A, which forms part of the outer membrane of Gram-negative bacteria. Lipid A is essential for maintaining membrane integrity and protecting against environmental stresses. The presence of 3-hydroxytetradecanoic acid in lipid A influences the biological activity of LPS, affecting immune responses .

2. Immune Response Modulation

Research indicates that 3-hydroxytetradecanoic acid interacts with Toll-like receptor 4 (TLR4), a key player in the innate immune response. Upon binding to TLR4, it activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines . This activity suggests its role as a pattern recognition molecule that can modulate immune responses against bacterial infections.

3. Antimicrobial Activity

Studies have shown that derivatives of 3-hydroxytetradecanoic acid exhibit antimicrobial properties. For instance, compounds containing this fatty acid have been tested against various pathogens, including Aeromonas salmonicida, demonstrating potential therapeutic applications in treating infections caused by this bacterium .

Case Studies

-

Lipid A Structure Analysis :

- A study analyzed different lipid A structures containing 3-hydroxytetradecanoic acid. It was found that variations in fatty acid composition significantly impacted biological activities such as mitogenicity and TNF-inducing potential .

- The tetraacylated lipid A structure with 3-hydroxytetradecanoic acid showed enhanced biological activity compared to other configurations.

- Role in Bacterial Pathogenesis :

Data Table: Biological Activities of 3-Hydroxytetradecanoic Acid

特性

IUPAC Name |

3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941380 | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-72-4 | |

| Record name | (±)-3-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxymyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMYRISTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。